molecular formula C8H13ClF3N B13642254 (1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride

(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride

Cat. No.: B13642254
M. Wt: 215.64 g/mol
InChI Key: GMXQSPOMPISGQS-RYLOHDEPSA-N
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Description

(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[510]octane hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-5-3-1-2-4-12-7(5)6;/h5-7,12H,1-4H2;1H/t5-,6-,7-;/m1./s1

InChI Key

GMXQSPOMPISGQS-RYLOHDEPSA-N

Isomeric SMILES

C1CCN[C@@H]2[C@H](C1)[C@H]2C(F)(F)F.Cl

Canonical SMILES

C1CCNC2C(C1)C2C(F)(F)F.Cl

Origin of Product

United States

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